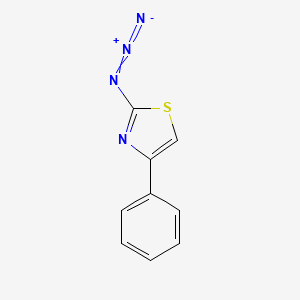

2-Azido-4-phenyl-1,3-thiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62263-00-7 |

|---|---|

Molecular Formula |

C9H6N4S |

Molecular Weight |

202.24 g/mol |

IUPAC Name |

2-azido-4-phenyl-1,3-thiazole |

InChI |

InChI=1S/C9H6N4S/c10-13-12-9-11-8(6-14-9)7-4-2-1-3-5-7/h1-6H |

InChI Key |

GWDGKCZBYKDHTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N=[N+]=[N-] |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Azido 4 Phenyl 1,3 Thiazole

1,3-Dipolar Cycloaddition Reactions of the Azido (B1232118) Group

The azide (B81097) group functions as a 1,3-dipole and readily participates in cycloaddition reactions with various dipolarophiles, particularly alkynes. This reaction, known as the Huisgen 1,3-dipolar cycloaddition, is a powerful tool for the synthesis of 1,2,3-triazole rings. wikipedia.org

A significant advancement in the Huisgen cycloaddition is the use of a copper(I) catalyst, a reaction often referred to as "click chemistry". wikipedia.org The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) transforms organic azides and terminal alkynes into 1,4-disubstituted 1,2,3-triazoles. nih.gov This process offers a substantial rate acceleration, with reaction rates increasing by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction. beilstein-journals.org The reaction proceeds under mild conditions, often at room temperature, and is highly reliable for creating covalent links between different molecular fragments. nih.govresearchgate.net The essential Cu(I) species can be introduced as a salt or generated in situ from a copper(II) salt (like copper(II) sulfate) with a reducing agent, such as sodium ascorbate. wikipedia.orgnih.gov

For 2-Azido-4-phenyl-1,3-thiazole, the CuAAC reaction with a terminal alkyne (R-C≡CH) would yield exclusively the 1-(4-phenyl-1,3-thiazol-2-yl)-4-substituted-1H-1,2,3-triazole isomer.

Table 1: Comparison of Thermal and Copper(I)-Catalyzed Azide-Alkyne Cycloadditions

| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed (CuAAC) |

|---|---|---|

| Catalyst | None | Copper(I) salts |

| Temperature | Elevated (e.g., >100 °C) beilstein-journals.org | Room Temperature nih.gov |

| Reaction Rate | Very slow beilstein-journals.org | Highly accelerated (up to 10⁷ times faster) beilstein-journals.org |

| Regioselectivity | Poor; mixture of 1,4- and 1,5-isomers nih.govbeilstein-journals.org | Excellent; exclusively 1,4-isomer nih.govbeilstein-journals.org |

| Substrates | Terminal and internal alkynes | Terminal alkynes only nih.gov |

In the absence of a metal catalyst, this compound can still react with alkynes via the thermal Huisgen 1,3-dipolar cycloaddition. wikipedia.org However, this uncatalyzed reaction is significantly slower and requires harsh conditions, such as prolonged heating at high temperatures. beilstein-journals.org A key drawback of the thermal process is the lack of regioselectivity, which typically results in a mixture of both 1,4- and 1,5-disubstituted 1,2,3-triazole products. nih.govbeilstein-journals.org While azides are stable under many synthetic conditions, the high temperatures needed for the thermal cycloaddition can sometimes lead to decomposition and the formation of side products. wikipedia.orgnih.gov

Regioselectivity is a critical aspect of the cycloaddition reactions involving this compound.

Copper(I)-Catalyzed Reactions : The CuAAC mechanism proceeds in a stepwise manner that ensures strict regiocontrol, leading exclusively to the formation of the 1,4-disubstituted 1,2,3-triazole isomer. beilstein-journals.orgnih.gov This high degree of regioselectivity is a hallmark of the "click" reaction and is a primary reason for its widespread use. nih.gov

Metal-Free Thermal Reactions : The uncatalyzed thermal cycloaddition lacks this regiocontrol. beilstein-journals.org The reaction proceeds through a concerted mechanism where both possible orientations of the azide and alkyne can lead to products, resulting in a mixture of 1,4- and 1,5-regioisomers. nih.gov

The term stereoselectivity is less relevant in the context of the reaction with simple terminal alkynes, as no new chiral centers are typically formed.

The cycloaddition reaction of this compound with alkynes is a direct route to novel heterocyclic compounds where a 4-phenyl-1,3-thiazole ring is covalently linked to a 1,2,3-triazole ring. nih.gov The resulting products are 1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole derivatives. These structures combine the pharmacophores of both thiazole (B1198619) and triazole, which are known to be present in a wide range of biologically active compounds. nih.goviucr.org The specific substituent on the triazole ring can be varied by choosing the appropriate alkyne starting material, allowing for the creation of a library of diverse derivatives.

Thermal and Photochemical Reactivity Pathways

Beyond cycloadditions, the azide group of this compound can be induced to decompose through thermal or photochemical means. This process involves the extrusion of a dinitrogen molecule (N₂), a highly favorable thermodynamic event.

Upon heating, this compound can undergo thermal decomposition to release N₂ gas and generate a highly reactive electron-deficient intermediate known as a nitrene (4-phenyl-1,3-thiazol-2-nitrene). nih.govnih.gov Organic nitrenes typically have a triplet ground state and are exceptionally reactive. nsf.gov The generation of this nitrene intermediate opens up pathways to various subsequent reactions, including hydrogen abstraction, insertion into C-H or O-H bonds, or molecular rearrangements. nsf.gov However, thermal decomposition of azides can also lead to side reactions, such as the formation of azo compounds or uncatalyzed cycloaddition if dipolarophiles are present. nih.gov The controlled generation of nitrenes, for example through voltage pulses from an STM tip or via photolysis in a crystalline matrix, allows for the study of these unique species. nih.govnsf.gov

Photochemical Reactions and Intermediate Formation (e.g., Aziridination)

The photochemical reactivity of this compound is primarily driven by the photolysis of the azido group. Upon irradiation, this moiety readily extrudes molecular nitrogen (N₂) to generate a highly reactive nitrene intermediate. nih.gov The behavior of this intermediate is dictated by its electronic state; the initially formed singlet nitrene can undergo various reactions or relax to the more stable triplet state. nih.gov

In an inert, hydrophobic environment, the singlet nitrene can participate in intramolecular processes or react with available substrates. nih.gov One notable reaction is aziridination, where the nitrene adds across a double bond. For instance, the photolysis of related 2-azido-1,3-thiazoles in the presence of enol ethers has been shown to produce aziridines. researchgate.net This transformation underscores the ability of the thiazolylnitrene intermediate to engage in intermolecular cycloaddition reactions.

The primary reactive intermediates generated upon photolysis of aryl azides are singlet and triplet nitrenes. nih.gov The singlet nitrene is highly electrophilic and can undergo rapid ring expansion to form a didehydroazepine, another key intermediate that can be trapped by nucleophiles. nih.gov Alternatively, the singlet nitrene can decay to the triplet state, which behaves more like a diradical and is generally less reactive in addition reactions. nih.gov

Table 1: Key Intermediates in the Photolysis of this compound

| Intermediate | Formation Pathway | Characteristic Reactivity |

|---|---|---|

| Singlet Thiazolylnitrene | Primary product of N₂ extrusion from the azide upon photolysis. nih.gov | Aziridination of alkenes, C-H insertion, ring expansion. nih.govresearchgate.net |

| Triplet Thiazolylnitrene | Intersystem crossing from the singlet state. nih.gov | Radical-type reactions, less prone to addition. nih.gov |

| Didehydroazepine Derivative | Ring expansion of the singlet nitrene. nih.gov | Susceptible to nucleophilic attack. nih.gov |

Ring Cleavage and Rearrangement Processes

Under thermal or photochemical stimulation, this compound can undergo significant structural changes beyond simple nitrene formation, including ring cleavage and rearrangement. The high energy of the nitrene intermediate can induce fragmentation of the heterocyclic ring to which it is attached.

Studies on analogous azido-heterocycles provide insight into these potential pathways. For example, the thermolysis of certain 3-azidothiophenes results in the cleavage of the thiophene (B33073) ring with the extrusion of acetylene, a process facilitated by the interaction of the generated nitrene with the ring's sulfur atom. capes.gov.br Similarly, photochemical irradiation of phenyl-substituted 1,2,4-thiadiazoles can lead to rearrangement products through intermediates formed by photoinduced electrocyclic ring closure. researchgate.net These examples suggest that the thiazole ring in this compound could be susceptible to similar fragmentation or isomerization processes, leading to the formation of various acyclic or rearranged heterocyclic products. The precise nature of these products would depend on the specific reaction conditions and the stability of the intermediates involved.

Other Reactions Involving the Azido and Thiazole Moieties

Nucleophilic Reactivity of the Thiazole Amino Group (Precursor Reactivity)

The synthesis of this compound typically proceeds from its amino precursor, 2-amino-4-phenyl-1,3-thiazole. The reactivity of this precursor is central to forming the azido derivative and is characterized by the nucleophilic nature of the exocyclic amino group. mdpi.com This amino group readily reacts with various electrophiles.

The conversion to the azido compound involves diazotization of the amino group with a reagent like sodium nitrite (B80452) in an acidic medium, followed by treatment with sodium azide. The foundational reactivity of the amino group is also demonstrated in a wide array of other transformations, such as acylation and condensation. For example, it reacts with carboxylic acid chlorides or anhydrides to form the corresponding amides. mdpi.comresearchgate.net This nucleophilic character is fundamental, enabling the synthesis of a broad library of 2-substituted thiazole derivatives. mdpi.comnih.gov

Table 2: Representative Reactions of the 2-Amino-4-phenyl-1,3-thiazole Precursor

| Reagent | Reaction Type | Product Type |

|---|---|---|

| NaNO₂ / H⁺, then NaN₃ | Diazotization/Azidation | This compound |

| Acid Chlorides (RCOCl) | Acylation | N-(4-phenyl-1,3-thiazol-2-yl)amides. mdpi.com |

| Aromatic Aldehydes | Condensation | Schiff bases (Azomethines). researchgate.net |

| Phenyl isocyanate | Nucleophilic Addition | N-phenyl-N'-(4-phenylthiazol-2-yl)urea. researchgate.net |

Electrophilic Attacks on the Thiazole Ring

The thiazole ring is considered an electron-rich aromatic system, though less so than thiophene. It can undergo electrophilic substitution reactions. pharmaguideline.com The position of attack is directed by the existing substituents. In thiazole itself, the calculated pi-electron density indicates that the C5 position is the primary site for electrophilic substitution. wikipedia.org For this compound, the C5 position remains the most probable site for attack by electrophiles such as halogens or nitrating agents. pharmaguideline.com The presence of an electron-donating group at the C2 position generally facilitates electrophilic attack at C5. pharmaguideline.com While the azido group has complex electronic effects, the C5 position is typically favored for substitution reactions like halogenation and sulfonation in related thiazole systems. pharmaguideline.com

Condensation Reactions

Condensation reactions are a hallmark of the precursor, 2-amino-4-phenyl-1,3-thiazole, owing to the nucleophilicity of its amino group. researchgate.net This group can react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines) with the elimination of a water molecule. researchgate.netresearchgate.net These reactions are often catalyzed by acid. For example, reacting 2-amino-4-phenyl-1,3-thiazole with various aromatic aldehydes yields the corresponding 2-(arylideneamino)-4-phenyl-1,3-thiazoles. researchgate.netresearchgate.net

Further elaboration of these condensation products is common. Chalcones have been formed through the Claisen-Schmidt condensation of related acetylamino-thiazole derivatives with aromatic aldehydes. mdpi.comresearchgate.net These reactions highlight the versatility of the amino-thiazole scaffold in constructing more complex molecular architectures through condensation chemistry. researchgate.net

Derivatization via C–H Functionalization

Modern synthetic methods allow for the direct derivatization of heterocyclic compounds through the functionalization of carbon-hydrogen (C–H) bonds, bypassing the need for pre-functionalized starting materials. The thiazole ring is a viable substrate for such transformations. rsc.org Palladium-catalyzed C–H activation has been successfully employed for the regioselective alkenylation and arylation of thiazole derivatives. rsc.orgresearchgate.net

For a substrate like this compound, the most likely position for direct C–H functionalization would be the C5 position, which is the most electron-rich and sterically accessible site on the thiazole ring. wikipedia.orgrsc.org This approach allows for the introduction of various aryl or vinyl substituents directly onto the thiazole core, providing a powerful tool for late-stage modification and the creation of novel derivatives. The development of sulfone-functionalized thiazoles has also demonstrated the versatility of the thiazole ring in undergoing diverse transformations like SₙAr reactions and metal-catalyzed couplings, showcasing its potential as a versatile building block. nih.gov

Theoretical and Computational Chemistry Studies of 2 Azido 4 Phenyl 1,3 Thiazole

Electronic Structure Elucidation

The electronic characteristics of 2-Azido-4-phenyl-1,3-thiazole have been explored using various computational methods, offering a comprehensive understanding of its molecular orbitals, electron density distribution, and bonding parameters.

Molecular orbital (MO) analysis is crucial for understanding the chemical reactivity and electronic properties of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

In related thiazole (B1198619) derivatives, the HOMO is often delocalized over the entire molecule, including the thiazole and phenyl rings, indicating a widespread electron density. The LUMO, in contrast, may be more localized, often with significant contributions from the thiazole ring and the azido (B1232118) group. For instance, in some thiazole azo dyes, the HOMO is spread across the donor moiety and the thiazole ring, while the LUMO is shaped by the nature of the acceptor groups. mdpi.com

The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For thiazole-bearing sulfonamide analogs, the HOMO-LUMO energy gap can be in the range of 7.91 eV, indicating high electronic stability. mdpi.com In other novel heterocyclic compounds containing thiazole moieties, the energy gap can be around 5.507 eV, suggesting a higher reactivity. nih.gov

The electron density distribution in this compound is influenced by the electronegativity of the nitrogen and sulfur atoms in the thiazole ring, as well as the electron-withdrawing nature of the azido group. This distribution can be visualized through molecular electrostatic potential (MESP) maps, which highlight the electron-rich and electron-deficient regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies in Related Thiazole Derivatives

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiazole Derivative 1 | -6.260 | -0.552 | 5.707 |

| Thiazole Derivative 2 | -5.523 | -0.016 | 5.507 |

| Thiazole-Sulfonamide Analog | -8.36 | -0.46 | 7.91 |

The geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, can be accurately predicted using geometry optimization calculations, often employing Density Functional Theory (DFT) methods. These calculations provide a three-dimensional structure of the molecule in its lowest energy state.

For similar 2,4-disubstituted 1,3-thiazole derivatives, the phenyl ring is often twisted relative to the thiazole ring. nih.gov In 2-(4-methoxyphenyl)benzo[d]thiazole, DFT calculations have been shown to be consistent with X-ray diffraction data for similar systems. mdpi.com The bond lengths and angles within the thiazole ring are characteristic of its aromatic nature. For example, in a related 3-phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4, the bond lengths were well reproduced by DFT calculations with slight deviations from experimental values. nih.gov

The azido group is generally linear, and its attachment to the thiazole ring will influence the local geometry. DFT studies on rotational conformers of 4-Azido-N-Phenylmalemide show how the orientation of the azido group can be investigated. chemrxiv.orgchemrxiv.org

Table 2: Representative Calculated Geometric Parameters for a Substituted Thiazole Ring

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C2-N3 | ~1.37 |

| N3-C4 | ~1.32 |

| C4-C5 | ~1.38 |

| C5-S1 | ~1.77 |

| S1-C2 | ~1.73 |

| ∠C2-N3-C4 | ~110° |

| ∠N3-C4-C5 | ~115° |

| ∠C4-C5-S1 | ~111° |

| ∠C5-S1-C2 | ~92° |

| ∠S1-C2-N3 | ~112° |

An important aspect of the chemistry of 2-azido-heterocycles is the potential for azido-tetrazole isomerism. This is a valence tautomerism where the azido form is in equilibrium with a fused tetrazole ring system. In the case of this compound, this equilibrium would be with the corresponding thiazolo[2,3-e]tetrazole.

Theoretical studies on the tautomeric equilibrium of 2-azido-1,3,4-thiadiazole derivatives have shown that the azido form is more stable. sciencepg.com The heat of isomerization is generally less than 12 kcal/mol, and this tautomerization can be a key step in the pyrolysis of such compounds. researchgate.net The position of this equilibrium can be influenced by factors such as the electronic nature of substituents and the solvent. Computational studies can quantify the relative energies of the azide (B81097) and tetrazole tautomers and the energy barrier for their interconversion.

The aromaticity of the thiazole and phenyl rings in this compound can be assessed using computational methods such as Nucleus-Independent Chemical Shift (NICS) and Atoms in Molecules (AIM) analysis. NICS calculations are a popular method to evaluate the magnetic criterion of aromaticity, where negative NICS values inside a ring are indicative of aromatic character.

The thiazole ring is considered to be aromatic, and NICS calculations can quantify this property. The phenyl group is a classic aromatic system. The presence of the azido group at the 2-position of the thiazole ring can influence the electron delocalization and thus the aromaticity of the ring. AIM analysis can provide further insights into the bonding and ring strain, which are related to aromaticity.

Reaction Mechanism Investigations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing information about transition states and reaction pathways that are often difficult to obtain experimentally.

DFT calculations are widely used to investigate the reaction mechanisms involving molecules like this compound. The azido group is known to undergo various reactions, including 1,3-dipolar cycloadditions and thermal or photochemical decomposition with the loss of dinitrogen.

DFT studies can model the reaction pathways of these transformations. For example, the cycloaddition of the azido group with an alkyne to form a triazole can be investigated to determine whether the reaction is concerted or stepwise and to predict the regioselectivity. The energy profiles for these reactions, including the activation energies of transition states and the energies of intermediates and products, can be calculated. This information is vital for understanding the reactivity of this compound and for designing new synthetic routes.

Transition State Characterization and Energy Barrier Determinations

Theoretical and computational studies offer profound insights into the reaction mechanisms involving this compound by characterizing the transition states and determining the associated energy barriers. Density Functional Theory (DFT) calculations are a primary tool for mapping the potential energy surfaces of reactions, allowing for the identification of transition state geometries and the calculation of activation energies.

For instance, in the study of the photochemical reactivity of the closely related 2-azido-1,3-thiazole, DFT calculations were employed to understand the formation of unexpected products. Such calculations are crucial for elucidating the pathways of reactions, including pericyclic reactions, cycloadditions, and rearrangements that the azido group can undergo. The energy barrier for a given reaction pathway is the difference in energy between the reactants and the transition state. A lower energy barrier indicates a more kinetically favorable reaction.

Computational models can predict whether a reaction will proceed through a concerted or stepwise mechanism by locating the corresponding transition states and any intermediates. For this compound, this is particularly relevant for its participation in [3+2] cycloaddition reactions, a common reactivity mode for organic azides. The calculated energy barriers for different regioisomeric and stereoisomeric pathways can explain the experimentally observed selectivity.

Table 1: Hypothetical Energy Barriers for [3+2] Cycloaddition of this compound

| Reaction Pathway | Transition State Geometry | Calculated Energy Barrier (kcal/mol) |

| Pathway A (Regioisomer 1) | Asynchronous, C-N bond forming first | 15.2 |

| Pathway B (Regioisomer 2) | Synchronous | 21.5 |

| Pathway C (Endo approach) | Boat-like conformation | 18.7 |

| Pathway D (Exo approach) | Chair-like conformation | 16.3 |

Note: This table is illustrative and based on typical values for similar reactions. Actual values would require specific quantum chemical calculations for this compound.

Molecular Electron Density Theory (MEDT) for Reactivity Analysis

The Molecular Electron Density Theory (MEDT) provides a modern framework for understanding chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs the feasibility of a reaction. nih.gov This theory is instrumental in analyzing the reactivity of molecules like this compound.

MEDT analyzes the changes in electron density along a reaction path to rationalize molecular mechanisms and reactivity. nih.gov Key concepts within MEDT include the analysis of the topology of the Electron Localization Function (ELF) to understand bonding changes, and the use of conceptual DFT descriptors to characterize the nucleophilic and electrophilic nature of reactants.

For this compound, an MEDT analysis would characterize the electronic structure of the azide as a three-atom component (TAC). The theory has been used to classify [3+2] cycloaddition reactions, and it is likely that reactions involving this compound would be analyzed within this context to determine if they fall into categories such as pseudodiradical or zwitterionic-type reactivity. The global electron density transfer (GEDT) at the transition state is a key indicator of the polar nature of the reaction.

Global and Local Reactivity Descriptors (e.g., Parr Functions, HSAB Principle)

Global and local reactivity descriptors derived from conceptual Density Functional Theory (DFT) are powerful tools for predicting the reactivity of this compound. These descriptors quantify the response of a molecule's energy to changes in its number of electrons or external potential.

Chemical Potential (μ): Indicates the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule.

The Hard and Soft Acids and Bases (HSAB) principle can be applied, where molecules with a large HOMO-LUMO gap are considered hard, and those with a small gap are soft. This helps in predicting the favorable interactions between reactants.

Local Reactivity Descriptors pinpoint the most reactive sites within a molecule. These include:

Fukui Functions (f(r)): Indicate the change in electron density at a particular point when an electron is added or removed. They are used to predict sites for nucleophilic, electrophilic, and radical attack.

Parr Functions: An extension of Fukui functions, used to predict the most favorable nucleophilic/electrophilic interactions between two molecules.

For this compound, these descriptors can identify the most reactive nitrogen atom in the azide group and the susceptible atoms on the thiazole and phenyl rings.

Table 2: Calculated Global Reactivity Descriptors for a Thiazole Derivative

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.45 |

| Chemical Hardness (η) | 5.21 |

| Electrophilicity Index (ω) | 1.14 |

| Ionization Potential (I) | 6.01 |

| Electron Affinity (A) | 0.80 |

Note: This data is for a representative thiazole derivative and serves as an example. Specific calculations are needed for this compound.

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent can significantly influence the molecular structure, stability, and reactivity of this compound. Computational studies model these effects using either implicit or explicit solvent models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. These models are computationally efficient for studying how the polarity of the solvent affects the energies of reactants, products, and transition states. For instance, a polar solvent is likely to stabilize polar or charged species, potentially lowering the energy barrier of a reaction that proceeds through a polar transition state.

Explicit solvent models involve including a number of solvent molecules in the calculation. This approach is more computationally intensive but can provide detailed information about specific solute-solvent interactions, such as hydrogen bonding.

For this compound, computational studies can investigate:

Conformational Changes: The dihedral angle between the phenyl and thiazole rings may change in different solvents.

Reaction Rates: The rate of reactions, such as cycloadditions, can be significantly altered by the solvent's ability to stabilize the transition state.

Isomeric Equilibria: The equilibrium between the azide and a potential cyclic tetrazole isomer can be solvent-dependent. Studies on similar systems have shown that the azido form can be disfavored as solvent polarity increases. researchgate.net

Computational Studies on Photophysical Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding and predicting the photophysical properties of this compound. These studies can provide insights into the electronic transitions that govern light absorption and emission.

Key photophysical properties that can be computationally investigated include:

Absorption Spectrum: TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Visible spectrum.

Emission Spectrum: By optimizing the geometry of the first excited state, the emission energy can be calculated, providing information about the fluorescence or phosphorescence of the molecule.

Quantum Yields: While direct calculation of quantum yields is complex, computational methods can provide insights into the competing radiative and non-radiative decay pathways.

Molecular Orbitals: Analysis of the molecular orbitals involved in the electronic transitions (e.g., HOMO to LUMO) can characterize the nature of the transition, such as π→π* or n→π*.

For this compound, these calculations can help in understanding how the combination of the phenyl, thiazole, and azido groups influences its interaction with light, which is crucial for applications in areas like photochemistry and materials science.

Table 3: Hypothetical TD-DFT Calculated Photophysical Data for this compound

| Property | Calculated Value |

| Absorption Maximum (λmax) | 310 nm |

| Oscillator Strength (f) | 0.45 |

| Major Transition | HOMO → LUMO (π→π*) |

| Emission Maximum (λem) | 420 nm |

| Stokes Shift | 110 nm |

Note: This table is for illustrative purposes. Actual values would be obtained from specific TD-DFT calculations on the molecule.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the precise connectivity and chemical environment of atoms can be determined.

The ¹H NMR spectrum of 2-Azido-4-phenyl-1,3-thiazole is expected to show distinct signals corresponding to the protons of the phenyl ring and the thiazole (B1198619) ring. The phenyl group protons typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm).

For comparison, the reported ¹H NMR spectrum of the precursor, 2-Bromo-4-phenyl-1,3-thiazole, shows a singlet for the thiazole proton (H-5) at approximately δ 8.16 ppm and multiplets for the phenyl protons between δ 7.37 and 7.92 ppm. The substitution of the bromine atom with an azido (B1232118) group is expected to cause a slight upfield shift (to a lower ppm value) for the thiazole proton due to the differing electronic effects of the azide (B81097) moiety compared to bromine. The signals for the phenyl protons would likely remain in a similar region.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H (ortho) | ~7.9 | Multiplet |

| Phenyl-H (meta, para) | ~7.4 | Multiplet |

Note: Data are predicted based on analogous structures and general spectroscopic principles.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are anticipated: one for the thiazole C-5, two for the other thiazole carbons (C-2 and C-4), and six for the phenyl ring carbons (four unique signals due to symmetry).

The azide group at the C-2 position will significantly influence its chemical shift, which is expected to be in the range of δ 165-175 ppm. The C-4 carbon, attached to the phenyl group, and the C-5 carbon would appear in the aromatic region, typically between δ 110-155 ppm. The phenyl carbons will also resonate within this standard aromatic range.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thiazole C-2 (C-N₃) | 165 - 175 |

| Thiazole C-4 (C-Ph) | 150 - 155 |

| Thiazole C-5 | 115 - 125 |

| Phenyl C-ipso | 130 - 135 |

| Phenyl C-ortho | 125 - 130 |

| Phenyl C-meta | 128 - 130 |

Note: Data are predicted based on analogous structures and general spectroscopic principles.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the azide group.

The key diagnostic peak is the asymmetric stretching vibration (νas) of the N=N=N bond, which appears in a relatively clean region of the spectrum, typically between 2100 and 2160 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations from the phenyl and thiazole rings (1600-1450 cm⁻¹), and C-H bending vibrations. For the related compound 2-Bromo-4-phenyl-1,3-thiazole, characteristic peaks are observed at 3098, 1476, 1263, and 836 cm⁻¹, corresponding to aromatic C-H stretching, C=C/C=N ring stretching, and C-H bending modes, respectively.

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric N₃ Stretch | 2160 - 2100 | Strong, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C & Thiazole C=N/C=C Stretch | 1600 - 1450 | Medium to Strong |

Note: Data are predicted based on characteristic functional group frequencies.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. It typically results in the formation of a protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For this compound (C₉H₆N₄S), the exact mass is 202.0313 g/mol . In a high-resolution ESI-MS experiment, the protonated molecule would be expected at an m/z value corresponding to [C₉H₇N₄S]⁺.

Table 4: Expected ESI-MS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 203.0391 |

Note: Data are calculated based on the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS, ionization is typically achieved by electron impact (EI), which is a high-energy "hard" ionization technique that causes fragmentation of the molecule.

For aryl azides, the most common fragmentation pathway involves the loss of a molecule of nitrogen (N₂, 28 Da) from the molecular ion (M⁺) to form a nitrene intermediate, which can then undergo further rearrangement and fragmentation. Therefore, the mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 202, followed by a prominent peak at m/z 174, corresponding to the [M-N₂]⁺ fragment. Further fragmentation of the phenylthiazole ring would lead to smaller fragment ions.

Table 5: Expected Major Fragments in GC-MS (EI) for this compound

| m/z | Proposed Fragment |

|---|---|

| 202 | [M]⁺ |

| 174 | [M - N₂]⁺ |

| 134 | [C₈H₆S]⁺ |

| 103 | [C₆H₅CN]⁺ |

Note: Fragmentation patterns are predicted based on the general behavior of aryl azides under electron impact.

Applications in Molecular Probe Detection

The 2-azido group endows this compound with significant utility in the field of bioorthogonal chemistry, allowing it to function as a versatile molecular probe. nih.govnih.gov Bioorthogonal reactions occur within living systems without interfering with native biochemical processes. nih.gov The azide group is an ideal functional group for this purpose as it is small, stable, non-perturbing, and virtually absent from natural biological systems. nih.gov

This compound can participate in two primary types of bioorthogonal "click" reactions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the coupling of the terminal azide group of the thiazole with a terminal alkyne-modified biomolecule. thermofisher.combroadpharm.com The reaction, catalyzed by copper(I), forms a stable, covalent 1,4-disubstituted triazole linkage. nih.govinterchim.fr This method is widely used for labeling and detecting biomolecules such as proteins, glycans, and nucleic acids. nih.govmdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living cells, SPAAC utilizes a strained cyclooctyne (B158145) that reacts readily with the azide group without the need for a metal catalyst. nih.govresearchgate.net This reaction has proven invaluable for imaging biomolecules in live cells and organisms. nih.gov

Staudinger Ligation: This reaction occurs between the azide and a specifically engineered triarylphosphine. nih.govsigmaaldrich.com An initial nucleophilic attack by the phosphine (B1218219) on the azide forms an aza-ylide intermediate, which is then trapped to generate a stable amide bond, linking the thiazole probe to the target molecule. nih.govnih.gov

Through these reactions, this compound can be covalently attached to a reporter molecule (e.g., a fluorescent dye or biotin) and used to tag and visualize specific cellular components or biomolecules for detailed study. interchim.frmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within this compound. The molecule's structure, featuring a conjugated system composed of the phenyl ring and the thiazole heterocycle, gives rise to characteristic absorption bands in the UV-Vis spectrum. scielo.org.za

The primary electronic transitions observed are:

π → π* transitions: These high-energy transitions occur within the aromatic phenyl and thiazole rings due to the excitation of electrons from bonding π orbitals to antibonding π* orbitals.

n → π* transitions: These lower-energy transitions involve the excitation of non-bonding electrons (from the nitrogen and sulfur heteroatoms in the thiazole ring) into antibonding π* orbitals.

The azide group itself also contributes to the electronic spectrum, with characteristic absorptions in the UV region. nih.gov The specific wavelengths (λmax) and intensities of these absorptions provide a unique spectroscopic fingerprint for the compound, which can be used for identification and quantification. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can complement experimental data to assign the observed electronic transitions. scielo.org.za

| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Assigned Electronic Transition |

|---|---|---|

| ~266-277 nm | High | π → π* (Phenyl and Thiazole Rings) |

| ~322-357 nm | Moderate | n → π* (Heteroatoms in Thiazole Ring) |

Elemental Analysis (CHN/S) for Stoichiometry Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of this compound. This analysis provides direct evidence for the compound's empirical formula and is a critical checkpoint for confirming its stoichiometry and purity after synthesis. nih.govnih.gov

For the molecular formula C₉H₆N₄S , the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. Experimental values obtained from a CHNS analyzer are then compared to these theoretical values. A close agreement, typically within ±0.4%, confirms that the synthesized compound has the correct elemental composition and is free from significant impurities. nih.gov

| Element | Symbol | Atomic Weight (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 53.45% |

| Hydrogen | H | 1.01 | 2.99% |

| Nitrogen | N | 14.01 | 27.70% |

| Sulfur | S | 32.07 | 15.86% |

X-ray Crystallography for Solid-State Structure Determination

Analysis of a suitable single crystal would reveal key structural features, such as:

The planarity of the thiazole and phenyl rings. nih.gov

The dihedral angle between the planes of the thiazole and phenyl rings. nih.gov

The geometry of the azido group and its connectivity to the thiazole ring.

The packing arrangement of molecules within the crystal lattice, highlighting intermolecular interactions like π-π stacking or hydrogen bonds that stabilize the crystal structure. researchgate.netnih.gov

The resulting crystallographic data is typically deposited in crystallographic databases and serves as the gold standard for structural confirmation.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | Molecular formula of the compound | C₉H₆N₄S |

| Crystal System | Geometric crystal system (e.g., Monoclinic) | Monoclinic |

| Space Group | Symmetry group of the crystal | P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | a=5.8Å, b=10.6Å, c=13.8Å, β=90.8° |

| Volume (V) | Volume of the unit cell | 871.1 ų |

| Z | Number of molecules per unit cell | 4 |

Chromatographic Techniques for Purity and Isolation (e.g., HPLC)

Chromatographic techniques are indispensable for the purification and purity assessment of this compound. evitachem.com

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of a chemical reaction in real-time and to quickly assess the purity of the product. nih.govnih.gov By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., ethyl acetate/n-heptane), the separation of starting materials, intermediates, and the final product can be visualized under UV light. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the exact purity of the final compound and for its isolation. sielc.com A reverse-phase (RP-HPLC) method is typically employed, where the compound is passed through a column packed with a nonpolar stationary phase (like C18). A polar mobile phase, such as a gradient of acetonitrile (B52724) and water, is used to elute the components. sielc.com The retention time of the compound is characteristic and the area under the peak in the chromatogram is proportional to its concentration, allowing for accurate purity determination.

| Parameter | Condition |

|---|---|

| Column | Reverse Phase C18 |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Detector at λ = 254 nm |

| Temperature | Room Temperature |

Derivatization Strategies and Applications in Contemporary Organic Synthesis

Synthesis of Novel Heterocyclic Systems Incorporating the 2-Azido-4-phenyl-1,3-thiazole Scaffold

The azide (B81097) moiety of this compound is an ideal functional group for 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orglumiprobe.com This reaction provides a highly efficient and regioselective route to synthesize 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov By reacting this compound with a variety of terminal alkynes, a library of novel bi-heterocyclic compounds, specifically 2-(1,2,3-triazol-1-yl)-4-phenyl-1,3-thiazoles, can be generated. ajgreenchem.com This strategy allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's steric and electronic properties for various applications.

The reaction is characterized by its mild conditions, high yields, and tolerance of a broad array of functional groups, making it a powerful tool for molecular diversification. frontiersin.org The resulting triazole ring is chemically stable and can act as a rigid linker between the thiazole (B1198619) core and other molecular fragments. thermofisher.com

Another synthetic strategy involves the Staudinger ligation, where the azide reacts with a phosphine-ester to form an aza-ylide, which then undergoes intramolecular reaction to form a stable amide bond. nih.gov This transformation can be the basis for constructing larger, more complex heterocyclic systems where an amide linkage is desired.

Table 1: Synthesis of 2-(1,2,3-Triazol-1-yl)-4-phenyl-1,3-thiazole Derivatives via CuAAC

| Alkyne Reactant | R Group | Resulting Heterocyclic System |

| Phenylacetylene | Phenyl | 4-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,3-thiazole |

| Propargyl alcohol | -CH₂OH | (1-(4-Phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanol |

| 1-Ethynylcyclohexene | Cyclohexenyl | 2-(4-(Cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)-4-phenyl-1,3-thiazole |

| 4-Ethynylanisole | 4-Methoxyphenyl | 2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-4-phenyl-1,3-thiazole |

Formation of Fused Heterocyclic Rings and Polycyclic Systems

The reactivity of the azide group can be harnessed to construct fused heterocyclic and polycyclic systems through intramolecular cyclization reactions. nih.gov This strategy involves synthesizing a derivative of this compound that contains a second functional group capable of reacting with the azide.

A primary method involves the thermal or photochemical decomposition of the azide to form a highly reactive nitrene intermediate. If a suitable reactive site, such as an aromatic ring or an unsaturated bond, is positioned correctly within the molecule, the nitrene can undergo an intramolecular insertion or addition reaction to form a new ring fused to the original thiazole scaffold. For example, introducing a substituent at the ortho-position of the 4-phenyl ring can facilitate intramolecular C-H amination, leading to fused polycyclic aromatic systems.

Alternatively, an intramolecular [3+2] cycloaddition can be employed. nih.govresearchgate.net By introducing an alkyne or a strained alkene onto the 4-phenyl ring (e.g., via Sonogashira coupling to an ortho-halogenated precursor), a precursor is formed that can undergo intramolecular cyclization. Upon heating, the azide and alkyne moieties react to form a fused triazole ring, resulting in a rigid, planar polycyclic system such as a thiazolo[2,3-c] nih.govevitachem.comresearchgate.nettriazolo-fused benzene (B151609) derivative. nih.gov Such reactions are pivotal in creating structurally complex molecules from simpler precursors in a single, efficient step.

Table 2: Strategies for Fused Ring Formation from this compound Derivatives

| Precursor | Reaction Type | Resulting Fused System |

| 2-Azido-4-(2-ethynylphenyl)-1,3-thiazole | Intramolecular [3+2] Cycloaddition | Thiazolo[2',3':3,4] nih.govevitachem.comresearchgate.nettriazolo[1,5-a]quinoline core |

| 2-Azido-4-(2-vinylphenyl)-1,3-thiazole | Intramolecular Nitrene Addition | Fused aziridine-thiazole system |

| N-(2-(2-azido-4-phenyl-1,3-thiazol-5-yl)ethyl)acrylamide | Radical-mediated cyclization | Fused thiazolo-pyrrolidone system |

Development of Chemical Probes and Tags Based on Azidothiazoles

The azide group is an exemplary bioorthogonal handle, meaning it is chemically inert to most biological molecules and processes but can react selectively with a specific partner, typically an alkyne. nih.gov This property makes this compound an excellent building block for the development of chemical probes and tags for biological research. evitachem.com

In a typical bioorthogonal labeling experiment, a biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is metabolically labeled with a non-native functional group, such as a terminal alkyne. nih.govresearchgate.net The this compound, acting as a reporter tag, is then introduced. A highly specific click reaction covalently attaches the thiazole moiety to the biomolecule. nih.gov This allows for the visualization or isolation of the tagged biomolecule. The thiazole-phenyl scaffold itself can be further functionalized, for instance, with a fluorophore or an affinity tag like biotin, to enhance its utility as a probe. researchgate.net The stability and small size of the azide group ensure that it does not significantly perturb the biological system under investigation. thermofisher.com

Table 3: Applications of Azidothiazoles in Chemical Probe Development

| Probe Design | Application | Detection Method |

| 2-Azido-4-(4-biotinyl-phenyl)-1,3-thiazole | Affinity purification of alkyne-tagged proteins | Western Blot / Mass Spectrometry |

| 2-Azido-4-(4-(fluorescein-yl)phenyl)-1,3-thiazole | Fluorescent imaging of metabolically labeled glycans | Fluorescence Microscopy |

| This compound (immobilized on a solid support) | Capture of alkyne-modified small molecule metabolites | LC-MS Analysis |

Utilization as Key Intermediates in Complex Molecule Construction

Beyond its direct use in cycloadditions, this compound serves as a crucial synthetic intermediate by providing access to other key functional groups. The most significant transformation is the reduction of the azide to a primary amine, yielding 2-amino-4-phenyl-1,3-thiazole. evitachem.com This reduction can be achieved cleanly and efficiently using various reagents, such as triphenylphosphine (B44618) (the Staudinger reaction) followed by hydrolysis, or catalytic hydrogenation.

The resulting 2-amino-4-phenyl-1,3-thiazole is a highly valuable precursor in medicinal chemistry and materials science. nih.govresearchgate.net The amino group can be readily acylated to form amides, reacted with aldehydes or ketones to form Schiff bases, or derivatized into ureas, thioureas, and sulfonamides. researchgate.net These derivatives are common structural motifs in biologically active compounds. For example, the 2-aminothiazole (B372263) core is present in numerous pharmaceuticals. researchgate.netnih.gov Therefore, the 2-azido compound acts as a masked amine, allowing for the introduction of the azide's unique reactivity early in a synthetic sequence before being converted to the versatile amino group for subsequent elaboration into a complex target molecule.

Table 4: Key Transformations of this compound as a Synthetic Intermediate

| Reaction | Reagents | Product Functional Group | Subsequent Applications |

| Azide Reduction | H₂, Pd/C or PPh₃ then H₂O | 2-Amino | Amide synthesis, Schiff base formation, Sandmeyer reactions |

| [3+2] Cycloaddition | Terminal Alkyne, Cu(I) | 1,2,3-Triazole | Linker for bioconjugation, scaffold for drug discovery |

| Staudinger Ligation | Phosphine-thioester | Amide | Peptide synthesis, protein modification |

| Thermolysis | Heat (Δ) | Nitrene (transient) | C-H insertion, synthesis of fused rings |

Future Research Directions in Chemical Science

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes to 2-Azido-4-phenyl-1,3-thiazole and its derivatives is a primary area for future investigation. While classical methods provide a foundation, modern synthetic techniques can offer significant improvements in yield, purity, and environmental impact.

The traditional synthesis of 2-azidothiazoles typically involves the diazotization of a 2-aminothiazole (B372263) precursor, followed by a reaction with sodium azide (B81097). The precursor, 2-amino-4-phenyl-1,3-thiazole, can be synthesized through the well-established Hantzsch thiazole (B1198619) synthesis from ω-bromoacetophenone and thiourea (B124793).

Future research should focus on optimizing this multi-step sequence and exploring alternative, more direct approaches. Modern synthetic methodologies that warrant investigation include:

Microwave-Assisted Synthesis: The use of microwave irradiation has the potential to significantly reduce reaction times and improve yields for both the synthesis of the 2-aminothiazole precursor and its subsequent conversion to the azide. Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of various heterocyclic compounds, including thiazoles. scielo.brrasayanjournal.co.inresearchgate.netlew.ro

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Precursors | Potential Advantages | Research Focus |

| Optimized Batch Synthesis | 2-Amino-4-phenyl-1,3-thiazole, Sodium Nitrite (B80452), Sodium Azide | Well-established, scalable | Optimization of reaction conditions (temperature, solvent, stoichiometry) |

| Microwave-Assisted Synthesis | 2-Amino-4-phenyl-1,3-thiazole, Sodium Nitrite, Sodium Azide | Reduced reaction times, potentially higher yields | Investigation of microwave effects on reaction kinetics and selectivity |

| Continuous Flow Synthesis | 2-Amino-4-phenyl-1,3-thiazole, Nitrosylating agent, Azide source | Enhanced safety, improved control, scalability | Reactor design, optimization of flow parameters, in-line purification |

| Novel One-Pot Syntheses | Simpler starting materials | Increased atom economy, reduced workup | Development of novel catalytic systems, exploration of tandem reactions |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools to predict and understand the properties and reactivity of molecules, guiding experimental work and accelerating discovery. For this compound, computational modeling can offer valuable insights into its electronic structure, stability, and potential applications.

Future research in this area should employ a range of computational techniques:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the geometric and electronic properties of the molecule, including bond lengths, bond angles, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps. epu.edu.iqeurjchem.comdergipark.org.trmdpi.comtandfonline.com These calculations can help predict the molecule's stability, reactivity, and potential for use in electronic materials.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or within a material matrix. nih.govnih.govresearchgate.net This can be particularly useful for understanding its interactions with other molecules and predicting its performance in materials science applications.

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the nature of chemical bonds and intermolecular interactions within the molecule and its potential assemblies, providing a deeper understanding of its structural properties.

A table summarizing key computational parameters and their significance is provided below:

| Computational Method | Key Parameters | Predicted Properties | Significance |

| DFT | HOMO/LUMO energies, Electron density distribution, Dipole moment | Electronic properties, Reactivity, Polarity | Guiding the design of materials for organic electronics and predicting sites of reaction. |

| MD Simulations | Conformational changes over time, Intermolecular interactions | Stability in different media, Self-assembly behavior | Predicting material morphology and stability. |

| TD-DFT | Electronic transition energies, Oscillator strengths | UV-Vis absorption and emission spectra | Designing molecules with specific optical properties for applications in dyes and sensors. |

Design of Next-Generation Molecular Scaffolds for Material Science Applications

The unique structural features of this compound make it an attractive building block for the design of novel functional materials. The thiazole ring is a known component of organic semiconductors, while the azide group offers a versatile handle for surface functionalization and polymer synthesis. researchgate.netresearchgate.netrsc.orgsemanticscholar.orgacs.org

Future research should explore the following avenues:

Organic Electronics: The incorporation of the 4-phenyl-1,3-thiazole moiety into larger conjugated systems could lead to the development of new organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the thiazole ring can influence the electronic properties of the resulting materials. researchgate.netresearchgate.netsemanticscholar.orgacs.org

Functional Polymers and Surfaces: The azide group is a key functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nanosoftpolymers.comcd-bioparticles.comenamine.netresearchgate.netwikipedia.orgorganic-chemistry.orgijpsjournal.comnd.eduillinois.edu This allows for the efficient and specific attachment of this compound to polymers, nanoparticles, and surfaces functionalized with alkyne groups. This could be utilized to create materials with tailored properties, such as modified surface wettability, biocompatibility, or optical response. nih.gov

High-Energy Materials: While exercising caution due to the energetic nature of azides, the incorporation of this moiety into specifically designed molecular architectures could be explored for the development of novel high-energy density materials.

The table below outlines potential material science applications:

| Application Area | Rationale | Key Molecular Features | Research Direction |

| Organic Semiconductors | Thiazole core is a known electron-deficient building block in organic electronics. | Phenyl-thiazole unit for π-conjugation. | Synthesis of oligomers and polymers containing the 2-amino-4-phenyl-1,3-thiazole core (after reduction of the azide) and characterization of their electronic properties. |

| Surface Modification | Azide group allows for covalent attachment via click chemistry. | Reactive azide moiety. | Functionalization of surfaces (e.g., silicon wafers, gold nanoparticles) with this compound and subsequent reaction with alkyne-functionalized molecules. |

| Functional Polymers | Azide group enables polymer modification and cross-linking. | Versatile azide group. | Grafting of this compound onto polymer backbones to introduce new functionalities. |

Investigating Uncharted Reactivity Profiles and Mechanisms

The azide group in this compound is a versatile functional group with a rich and diverse reactivity that extends beyond its common use in click chemistry. Future research should aim to uncover and understand novel transformations of this compound.

Key areas for investigation include:

Cycloaddition Reactions: While the [3+2] cycloaddition with alkynes is well-known, the reactivity of this compound with other dipolarophiles, such as alkenes, nitriles, and strained ring systems, remains largely unexplored. nih.govnih.govrsc.orgwikipedia.orglibretexts.org Investigating these reactions could lead to the synthesis of novel heterocyclic systems.

Photochemical and Thermal Reactivity: The azide group can undergo photolytic or thermolytic decomposition to generate a highly reactive nitrene intermediate. The subsequent reactions of the thiazolylnitrene, such as C-H insertion, aziridination, and ring-expansion or contraction reactions, could provide access to unique and complex molecular architectures.

Intramolecular Reactions: The proximity of the azide group to the phenyl ring and the thiazole nucleus could enable novel intramolecular reactions. For example, intramolecular cyclization onto the phenyl ring could lead to the formation of fused heterocyclic systems.

A table summarizing potential reactivity studies is presented below:

| Reaction Type | Reactants/Conditions | Potential Products | Research Focus |

| [3+2] Cycloadditions | Alkenes, Nitriles, Strained rings | Novel triazolines, tetrazoles, and other heterocycles | Exploring the scope and regioselectivity of these cycloaddition reactions. |

| Photochemistry/Thermochemistry | UV irradiation or heat | Nitrene intermediate leading to aziridines, C-H insertion products, or ring-rearranged products | Trapping and characterization of reactive intermediates; investigation of reaction mechanisms. |

| Metal-Catalyzed Reactions | Transition metal catalysts | N-heterocycles via C-H amination, formation of organometallic complexes | Development of new catalytic systems for the transformation of the azido (B1232118) group. |

| Intramolecular Cyclizations | Acid or base catalysis, thermal conditions | Fused thiazole-containing heterocycles | Design of precursors and optimization of conditions for intramolecular reactions. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Azido-4-phenyl-1,3-thiazole, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted thioureas or thioamides with α-halo ketones/aldehydes. For example, refluxing in ethanol with glacial acetic acid as a catalyst is a common approach to form the thiazole core . Purification often employs recrystallization or column chromatography. Optimization focuses on solvent polarity (e.g., absolute ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios to maximize yield and minimize side products .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Detection of the azide (-N) stretch (~2100 cm) and thiazole C-S-C vibrations (~650 cm) .

- NMR : H NMR identifies aromatic protons (δ 7.2–7.8 ppm for phenyl) and thiazole protons (δ 8.1–8.5 ppm). C NMR confirms the thiazole carbons and substituent connectivity .

- Mass spectrometry : High-resolution MS validates molecular formula (e.g., CHNS) .

Q. How is crystallographic data for this compound processed to resolve structural ambiguities?

- Methodological Answer : X-ray diffraction data are refined using software like SHELXL, which handles twinned crystals and high thermal motion in azide groups. Key steps include:

- Data scaling : Correcting absorption and detector errors.

- Structure solution : Direct methods (SHELXS) for phase determination.

- Refinement : Anisotropic displacement parameters for non-hydrogen atoms and validation via R-factor convergence .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data for this compound’s bioactivity be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete conformational sampling in docking studies. Strategies include:

- Explicit solvent modeling : Molecular dynamics (MD) simulations with water molecules to mimic physiological conditions.

- Binding free energy calculations : MM-PBSA/GBSA methods to quantify ligand-receptor interactions.

- Experimental validation : Comparative IC assays (e.g., antimicrobial disk diffusion) to cross-verify docking results .

Q. What strategies improve regioselectivity in synthesizing this compound derivatives with modified substituents?

- Methodological Answer : Regioselectivity is controlled by:

- Electronic effects : Electron-withdrawing groups (e.g., -NO) on aldehydes direct cyclization to specific positions.

- Catalytic systems : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for selective triazole-thiazole hybrid formation.

- Temperature modulation : Lower temperatures favor kinetic products (e.g., 4-phenyl substitution) over thermodynamically stable isomers .

Q. What experimental models are used to evaluate the antimicrobial mechanisms of this compound derivatives?

- Methodological Answer : Mechanistic studies employ:

- Minimum Inhibitory Concentration (MIC) assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Membrane permeability tests : Fluorescent dyes (e.g., propidium iodide) to assess cell wall disruption.

- Enzyme inhibition : Targeting bacterial dihydrofolate reductase (DHFR) or β-lactamase via enzyme kinetics .

Q. How does the azide group in this compound influence its photochemical stability under UV irradiation?

- Methodological Answer : The azide group undergoes photolytic decomposition, forming nitrenes. Stability is assessed via:

- UV-Vis spectroscopy : Monitoring absorbance decay at λ~270 nm.

- Quantum yield calculations : Comparing decomposition rates in inert vs. oxygenated environments.

- Trapping experiments : Using alkenes to intercept reactive intermediates (e.g., nitrenes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.